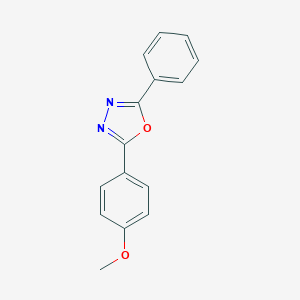

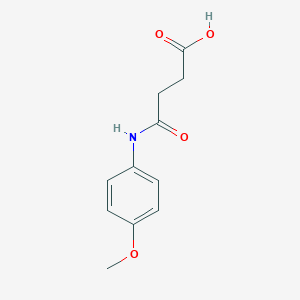

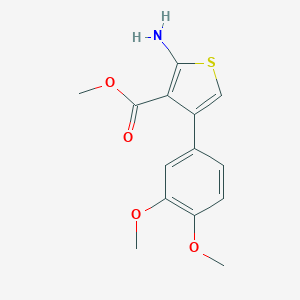

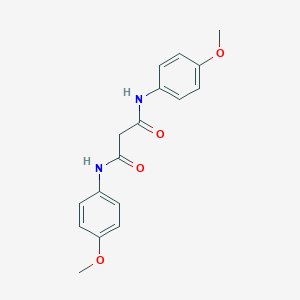

![molecular formula C9H10N2O B182991 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridin CAS No. 138469-76-8](/img/structure/B182991.png)

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridin

Übersicht

Beschreibung

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine (5-MMP) is a heterocyclic compound that has been studied extensively due to its potential applications in a variety of fields ranging from medicinal chemistry to materials science. 5-MMP is a nitrogen-containing heterocyclic compound with a five-membered ring structure and a methoxy group attached to the ring. 5-MMP has been studied for its potential use in medicinal chemistry, materials science, and other chemical applications.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Entwicklung von Medikamenten FGFR-Inhibitoren: Diese Verbindung wurde auf ihr Potenzial als Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Inhibitor untersucht. FGFRs sind an verschiedenen biologischen Prozessen beteiligt, darunter Zellwachstum, Überleben, Migration und Angiogenese. Die Inhibition von FGFR kann eine Strategie zur Behandlung von Krebsarten sein, die eine abnormale FGFR-Aktivität aufweisen .

2. Antikrebsmittel: Carboanhydrase IX-Inhibitoren Derivate von Pyridyl-Indol-basierten Heteroaryl-Chalkonen, die strukturell mit this compound verwandt sind, wurden als Carboanhydrase IX-Inhibitoren und Antikrebsmittel eingeführt . Dies deutet auf mögliche Anwendungen bei der gezielten Ansprache der einzigartigen Stoffwechselwege von Krebszellen hin.

3. Biologische Bewertung: Migrations- und Invasionstests Die Auswirkungen von 1H-Pyrrolo[2,3-b]pyridin-Derivaten auf die Zellmigration und -invasion wurden durch Transwell-Kammer-Assays evaluiert, was auf ihre Verwendung bei der Untersuchung von Krebsmetastasen hinweist .

4. Chemische Synthese: Ausgangsmaterial für Derivate Als Ausgangsmaterial kann diese Verbindung mit verschiedenen substituierten Aldehyden umgesetzt werden, um eine Reihe von Derivaten mit potenziellen biologischen Aktivitäten zu synthetisieren .

Proteomische Forschung Biochemie-Studien: Diese Verbindung ist zum Kauf als Biochemikalie für die proteomische Forschung erhältlich, was auf ihre Verwendung bei der Untersuchung der Struktur und Funktion von Proteinen hindeutet .

Synthetische Ansätze Pyrrolopyrazin-Derivate: Verwandte Pyrrolopyrazin-Derivate wurden durch Eintopf-Syntheseverfahren hergestellt, was darauf hinweist, dass this compound in ähnlichen synthetischen Ansätzen zur Herstellung neuer Verbindungen mit biologischer Bedeutung verwendet werden könnte .

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]… 5-Methoxy-1H-pyrrolo[2,3-b]pyridine | CAS 183208-36-8

Wirkmechanismus

Target of Action

The primary targets of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The biochemical pathways affected by 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could be beneficial for its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

In vitro studies have shown that 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that this compound could have potential therapeutic effects in cancer treatment.

Zukünftige Richtungen

The future directions for the research and development of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives are primarily focused on their potential as FGFR inhibitors for cancer therapy . The compound and its derivatives have shown potent activities against FGFR1, 2, and 3, making them promising candidates for further optimization and development .

Biochemische Analyse

Biochemical Properties

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, which can modulate its activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can influence cell proliferation, migration, and survival, making 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine a potential candidate for cancer therapy.

Cellular Effects

The effects of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, this compound significantly reduces the migration and invasion abilities of cancer cells, which is vital for preventing metastasis. The influence of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its potential in modulating cellular functions and gene expression .

Molecular Mechanism

At the molecular level, 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of FGFRs, leading to the suppression of downstream signaling pathways that are essential for cell growth and survival . This inhibition is achieved through the binding of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine to the ATP-binding site of the receptor, preventing its activation and subsequent phosphorylation of target proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine can lead to sustained inhibition of cell proliferation and migration, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation, which are critical for its biological activity. The compound’s ability to penetrate cell membranes and reach intracellular targets is essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine is influenced by targeting signals and post-translational modifications . It is predominantly localized in the cytoplasm, where it interacts with various signaling proteins and enzymes. This localization is crucial for its function as an inhibitor of FGFRs and other molecular targets.

Eigenschaften

IUPAC Name |

5-methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-5-10-7-3-4-8(12-2)11-9(6)7/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMULISRTALNYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1N=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569681 | |

| Record name | 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138469-76-8 | |

| Record name | 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

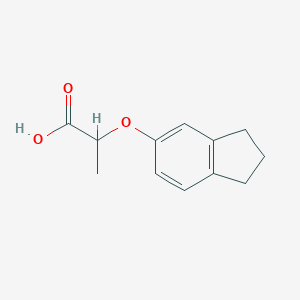

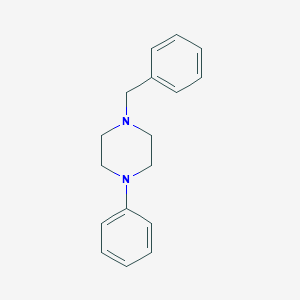

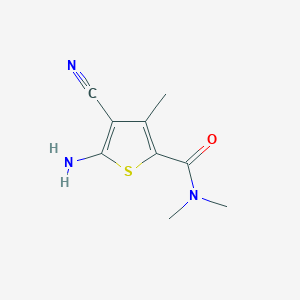

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)